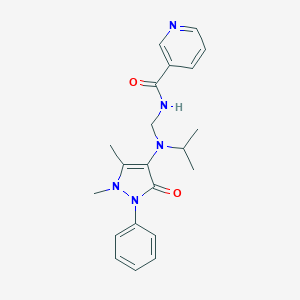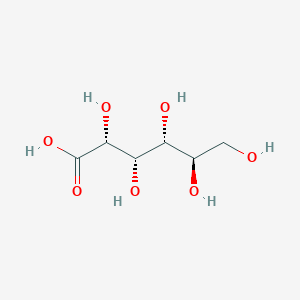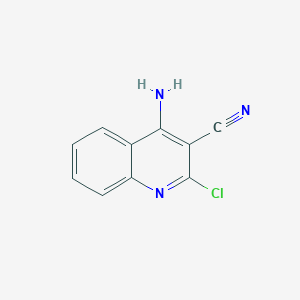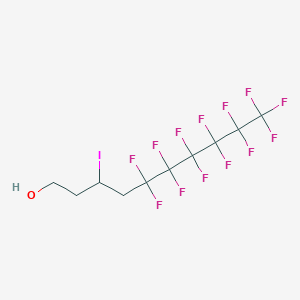
9-Benzylcarbazole
Overview
Description
9-Benzylcarbazole is an organic compound with the chemical formula C19H15N. It is a derivative of carbazole, where a benzyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its significant photochemical and thermal stability, as well as its excellent charge transport properties. These characteristics make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
Carbazole-based compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Mode of Action
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Biochemical Pathways
Carbazole-based compounds are known to have a significant impact on optoelectronic applications .
Pharmacokinetics
Carbazole-based compounds are known for their photochemical and thermal stability , which could potentially impact their bioavailability.
Result of Action
Carbazole-based compounds are known for their excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Action Environment
Carbazole-based compounds are known for their good environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Benzylcarbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction between carbazole and benzyl halides. This reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 9-Benzylcarbazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcarbazole quinones, while reduction may produce benzylcarbazole alcohols .
Scientific Research Applications
9-Benzylcarbazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Comparison with Similar Compounds
Carbazole: The parent compound of 9-Benzylcarbazole, known for its high hole-transporting capabilities and strong fluorescence.
N-Vinylcarbazole: Another derivative used in the production of poly(N-vinylcarbazole), a material with excellent photoconductive properties.
9-Ethylcarbazole: Similar to this compound but with an ethyl group instead of a benzyl group, used in various organic electronic applications.
Uniqueness: this compound is unique due to the presence of the benzyl group, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics. Its combination of thermal stability, photochemical stability, and charge transport properties sets it apart from other carbazole derivatives .
Properties
IUPAC Name |
9-benzylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKJBGOHINNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173021 | |
| Record name | N-Benzylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19402-87-0 | |
| Record name | N-Benzylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 9-Benzyl-9H-carbazole?
A1: 9-Benzyl-9H-carbazole consists of a carbazole ring system with a benzyl group attached to the nitrogen atom. [] The carbazole moiety is planar, while the benzene ring of the benzyl group is typically oriented at a significant dihedral angle relative to the carbazole plane. [] This structural feature can influence the compound's interactions with other molecules and its packing in the solid state.
Q2: How does the introduction of bromine atoms affect the photophysical properties of 9-Benzyl-9H-carbazole?
A2: Bromination of 9-Benzyl-9H-carbazole introduces a heavy atom effect, influencing the compound's excited state dynamics. [] This effect arises from the increased spin-orbit coupling induced by the bromine atom, facilitating intersystem crossing between singlet and triplet states. Consequently, brominated derivatives often exhibit enhanced phosphorescence and altered fluorescence lifetimes compared to the parent 9-Benzyl-9H-carbazole.
Q3: Has 9-Benzyl-9H-carbazole shown potential in biological applications?
A3: Derivatives of 9-Benzyl-9H-carbazole, specifically those with modifications at the 3-position of the carbazole ring, have demonstrated promising antiplatelet activity. [] For instance, 9-benzyl-3-hydroxymethylcarbazole and its 9-(2-chlorobenzyl)-, 9-(3-chlorobenzyl)-, and 9-(4-chlorobenzyl)- derivatives exhibited significant inhibition of platelet aggregation induced by arachidonic acid and collagen. [] Further research is needed to elucidate the precise mechanism of action and explore the therapeutic potential of these derivatives.
Q4: Can 9-Benzyl-9H-carbazole be used in material science applications?
A4: 9-Benzyl-9H-carbazole can be polymerized to form poly(9-benzyl-9H-carbazole). [] When deposited on carbon fiber microelectrodes, this polymer exhibits interesting capacitive behaviors. [] This finding suggests potential applications in energy storage devices, although further research is needed to optimize the material's performance and explore its long-term stability.
Q5: How does 9-Benzyl-9H-carbazole contribute to advancements in two-photon induced polymerization (TPIP)?
A5: While not directly a photoinitiator, 9-Benzyl-9H-carbazole serves as a core structure for developing novel two-photon photoinitiators. [] A derivative, 3,6-bis[2-(4-nitrophenyl)-ethynyl]-9-(4-methoxybenzyl)-carbazole (BNMBC), incorporating a radical quenching moiety, exhibited high efficiency in TPIP. [] BNMBC enabled the fabrication of 3D structures with enhanced resolution compared to its precursor without the radical quenching group. [] This highlights the potential of modifying 9-Benzyl-9H-carbazole to tailor its properties for specific applications, such as high-resolution 3D printing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)

![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)






